4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile
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Overview
Description
4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile is a complex organic compound that has garnered attention in various fields of scientific research This compound features a unique structure that includes an azepane ring, a naphthyridine moiety, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile typically involves multi-step organic reactions. One common approach is the condensation of 3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridine with 4-aminobenzonitrile under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating specific diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide
- 1-(3-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one
Uniqueness
Compared to similar compounds, 4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile stands out due to its unique combination of functional groups and structural features.
Properties
IUPAC Name |
4-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-16-6-11-19-21(27-18-9-7-17(14-24)8-10-18)20(15-25-22(19)26-16)23(29)28-12-4-2-3-5-13-28/h6-11,15H,2-5,12-13H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAUSCZLSOTSPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C#N)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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